Cas no 172967-30-5 (ethyl 2-(4-aminopiperidin-1-yl)acetate)

ethyl 2-(4-aminopiperidin-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- 1-Piperidineacetic acid, 4-amino-, ethyl ester
- ethyl 2-(4-aminopiperidin-1-yl)acetate
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- MDL: MFCD09047632
- インチ: 1S/C9H18N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3
- InChIKey: KEDYVZWXUHWODZ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(OCC)=O)CCC(N)CC1
ethyl 2-(4-aminopiperidin-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-99567-5.0g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 5.0g |
$428.0 | 2025-02-19 | |
Enamine | EN300-99567-0.5g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.5g |
$133.0 | 2025-02-19 | |
Enamine | EN300-99567-5g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 5g |
$428.0 | 2023-09-01 | ||
Enamine | EN300-99567-1.0g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 1.0g |
$171.0 | 2025-02-19 | |
Enamine | EN300-99567-10.0g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 10.0g |
$750.0 | 2025-02-19 | |
Enamine | EN300-99567-1g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 1g |
$171.0 | 2023-09-01 | ||
Enamine | EN300-99567-0.25g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.25g |
$85.0 | 2025-02-19 | |
Enamine | EN300-99567-0.1g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.1g |
$60.0 | 2025-02-19 | |
Enamine | EN300-99567-0.05g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 0.05g |
$40.0 | 2025-02-19 | |
Enamine | EN300-99567-2.5g |
ethyl 2-(4-aminopiperidin-1-yl)acetate |
172967-30-5 | 95.0% | 2.5g |
$268.0 | 2025-02-19 |
ethyl 2-(4-aminopiperidin-1-yl)acetate 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
ethyl 2-(4-aminopiperidin-1-yl)acetateに関する追加情報
Research Brief on Ethyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 172967-30-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(4-aminopiperidin-1-yl)acetate (CAS: 172967-30-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and ester functionality, has been explored for its potential applications in drug discovery and development. Recent studies have highlighted its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of ethyl 2-(4-aminopiperidin-1-yl)acetate as a key building block in the synthesis of novel dopamine receptor modulators. The researchers demonstrated that the compound's structural features, including its amino and ester groups, facilitate efficient derivatization, enabling the creation of a diverse library of potential therapeutics. The study reported promising in vitro activity for several derivatives, with IC50 values in the nanomolar range for specific receptor subtypes.
In parallel research, a team from the European Journal of Pharmaceutical Sciences (2024) explored the pharmacokinetic properties of ethyl 2-(4-aminopiperidin-1-yl)acetate derivatives. Their findings indicated that the compound's metabolic stability could be significantly improved through strategic modifications, while maintaining target engagement. This work has important implications for the development of orally bioavailable drugs based on this scaffold.
Recent patent filings (2023-2024) have revealed growing commercial interest in ethyl 2-(4-aminopiperidin-1-yl)acetate, with several pharmaceutical companies claiming novel synthetic routes and applications. One notable application includes its use in the development of next-generation analgesics with reduced side-effect profiles. The compound's ability to serve as a precursor for both small molecules and peptide conjugates has made it particularly valuable in multifunctional drug design.
From a synthetic chemistry perspective, advancements in the production of ethyl 2-(4-aminopiperidin-1-yl)acetate have been reported. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach to its synthesis, achieving yields exceeding 85% while reducing hazardous waste generation. This methodological improvement addresses one of the key challenges in translating research-scale findings to industrial production.
Looking forward, the unique structural features of ethyl 2-(4-aminopiperidin-1-yl)acetate continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's versatility and demonstrated biological activity suggest it will remain an important focus of pharmaceutical research in the coming years.
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